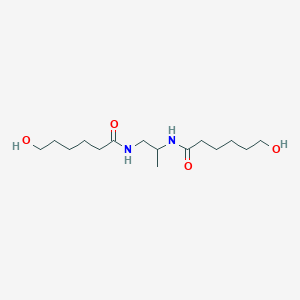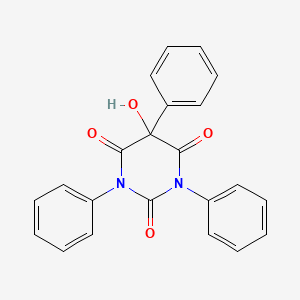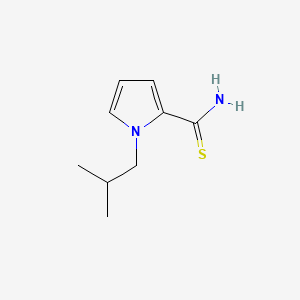
1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)-: is a heterocyclic organic compound that contains a pyrrole ring substituted with a carbothioamide group at the second position and an isobutyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-2-carboxylic acid with thionyl chloride to form 1H-pyrrole-2-carbonyl chloride, which is then reacted with isobutylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 1H-pyrrole-2-carbothioamide, 1-(2-methylpropyl)- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); reactions may require catalysts and controlled temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials, including conductive polymers and organic semiconductors.
Biological Studies: The compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The isobutyl group may contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.
Comparación Con Compuestos Similares
- 1H-Pyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxaldehyde
- 1H-Pyrrole-2-carboxylic acid
Comparison: 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1H-pyrrole-2-carboxamide lacks the sulfur atom, resulting in different oxidation and reduction behavior. Similarly, 1H-pyrrole-2-carboxaldehyde and 1H-pyrrole-2-carboxylic acid have different functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
101001-67-6 |
|---|---|
Fórmula molecular |
C9H14N2S |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)pyrrole-2-carbothioamide |
InChI |
InChI=1S/C9H14N2S/c1-7(2)6-11-5-3-4-8(11)9(10)12/h3-5,7H,6H2,1-2H3,(H2,10,12) |
Clave InChI |
CBIFRIQYHOQDDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CC=C1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



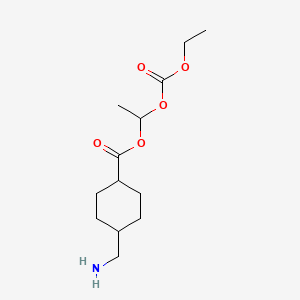
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
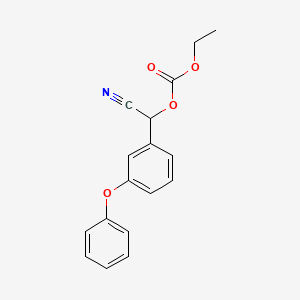
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)


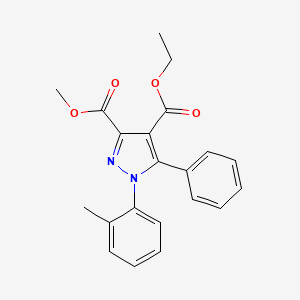
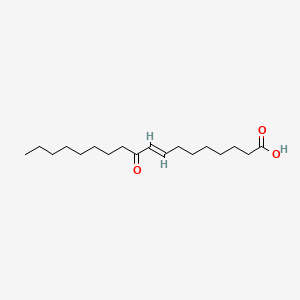
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
